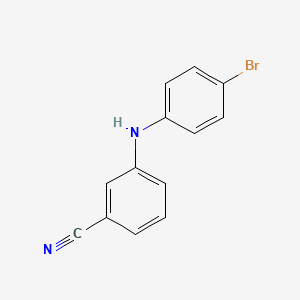

N-(4-Bromophenyl-N-(3-cyanophenyl)amine

Overview

Description

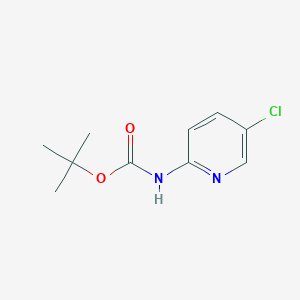

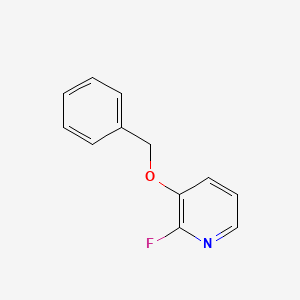

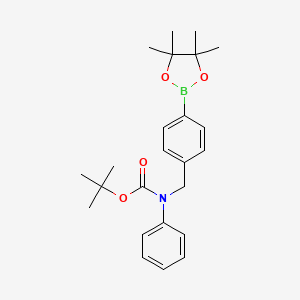

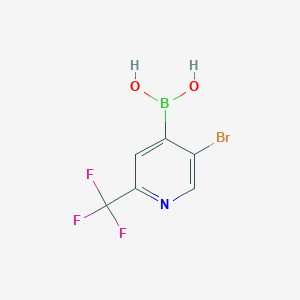

“N-(4-Bromophenyl-N-(3-cyanophenyl)amine” is a chemical compound with the CAS Number: 458550-45-3 . Its molecular formula is C13H9BrN2 and has a molecular weight of 273.13 . The IUPAC name for this compound is 3-(4-bromoanilino)benzonitrile .

Molecular Structure Analysis

The molecular structure of “N-(4-Bromophenyl-N-(3-cyanophenyl)amine” consists of a bromophenyl group (C6H4Br) and a cyanophenyl group (C6H4CN) connected by an amine group (NH). The InChI code for this compound is 1S/C13H9BrN2/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-8,16H .Physical And Chemical Properties Analysis

“N-(4-Bromophenyl-N-(3-cyanophenyl)amine” has a density of 1.5g/cm3 and a boiling point of 386.8ºC at 760 mmHg .Scientific Research Applications

Specific Scientific Field

Summary of the Application

“N-(4-Bromophenyl-N-(3-cyanophenyl)amine” has been used in the synthesis of derivatives that have shown promising antimicrobial and antiproliferative activities .

Methods of Application or Experimental Procedures

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data (NMR, IR and elemental). The synthesized compounds were evaluated for their in vitro antimicrobial activity against bacterial (Gram positive and Gram negative) and fungal species using turbidimetric method and anticancer activity against oestrogen receptor positive human breast adenocarcinoma cancer cell line (MCF7) by Sulforhodamine B (SRB) assay .

Results or Outcomes

The antimicrobial activity results revealed that compounds d1, d2 and d3 have promising antimicrobial activity. Anticancer screening results indicated that compounds d6 and d7 were found to be the most active ones against breast cancer cell line .

Proteomics Research

Specific Scientific Field

Summary of the Application

“N-(4-Bromophenyl-N-(3-cyanophenyl)amine” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the synthesis of other compounds or as a reagent in various biochemical reactions.

Methods of Application or Experimental Procedures

The specific methods of application in proteomics research can vary widely depending on the particular experiment or study. It could be used in the synthesis of other compounds or as a reagent in various biochemical reactions .

Results or Outcomes

The outcomes of its use in proteomics research can also vary widely. It could contribute to the discovery of new proteins, the study of protein function, or the development of new techniques in protein analysis .

Synthesis of Optically Active Polymers

Specific Scientific Field

Summary of the Application

“N-(4-Bromophenyl-N-(3-cyanophenyl)amine” has been used in the synthesis of optically active polymers . Optically active polymers are a type of polymer that can rotate the plane of polarized light, which makes them useful in a variety of applications, including the production of certain types of displays and sensors.

Methods of Application or Experimental Procedures

In one example, “N-(4-Bromophenyl-N-(3-cyanophenyl)amine” was used in a reaction with 4-cyanophenyl-3-carbazolyl-diazene, trans-cyclohexanediamine, and air-stable CuI in the presence of K2CO3 .

Results or Outcomes

The result of this reaction was the synthesis of a new type of optically active polymer . The specific properties and potential applications of this polymer would depend on the details of its structure and the way it interacts with light.

Biological Potential of Indole Derivatives

Specific Scientific Field

Summary of the Application

“N-(4-Bromophenyl-N-(3-cyanophenyl)amine” is used in the synthesis of indole derivatives . Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .

Methods of Application or Experimental Procedures

The specific methods of application in pharmaceutical research can vary widely depending on the particular experiment or study. It could be used in the synthesis of other compounds or as a reagent in various biochemical reactions .

Results or Outcomes

The outcomes of its use in pharmaceutical research can also vary widely. It could contribute to the discovery of new drugs, the study of drug function, or the development of new techniques in drug analysis .

Synthesis of Antimicrobial and Anticancer Drug Derivatives

Specific Scientific Field

Summary of the Application

“N-(4-Bromophenyl-N-(3-cyanophenyl)amine” has been used in the synthesis of derivatives that have shown promising antimicrobial and anticancer activities .

Methods of Application or Experimental Procedures

The molecular structures of the synthesized derivatives were confirmed by their physicochemical properties and spectroanalytical data .

Results or Outcomes

The results revealed that the synthesized compounds have promising antimicrobial and anticancer activities .

Proteomics Research

Specific Scientific Field

Summary of the Application

“N-(4-Bromophenyl-N-(3-cyanophenyl)amine” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used in the synthesis of other compounds or as a reagent in various biochemical reactions.

Methods of Application or Experimental Procedures

The specific methods of application in proteomics research can vary widely depending on the particular experiment or study. It could be used in the synthesis of other compounds or as a reagent in various biochemical reactions .

Results or Outcomes

The outcomes of its use in proteomics research can also vary widely. It could contribute to the discovery of new proteins, the study of protein function, or the development of new techniques in protein analysis .

Safety And Hazards

properties

IUPAC Name |

3-(4-bromoanilino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2/c14-11-4-6-12(7-5-11)16-13-3-1-2-10(8-13)9-15/h1-8,16H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNBAHWVBIOSXQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC2=CC=C(C=C2)Br)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70654190 | |

| Record name | 3-(4-Bromoanilino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-Bromophenyl-N-(3-cyanophenyl)amine | |

CAS RN |

458550-45-3 | |

| Record name | 3-[(4-Bromophenyl)amino]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=458550-45-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Bromoanilino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70654190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B1373251.png)